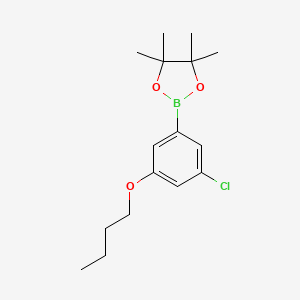

2-(3-Butoxy-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-Butoxy-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative with the molecular formula C10H14BClO3.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Butoxy-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-Butoxy-5-chlorophenylboronic acid with a suitable dioxaborolane precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an

Actividad Biológica

2-(3-Butoxy-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and various biological effects as reported in recent studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H24BClO3 with a molecular weight of approximately 310.62 g/mol. The compound features a boron-containing dioxaborolane ring which is significant for its reactivity and biological interactions .

Synthesis

The synthesis of this compound typically involves the reaction of boronic acids with appropriate phenolic compounds. The presence of the butoxy and chlorophenyl groups enhances its solubility and potential interactions with biological targets. Specific synthetic pathways are detailed in various chemical literature but are not exhaustively covered here due to space constraints.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

Antimicrobial Activity

The antimicrobial potential of dioxaborolanes has been explored in several studies:

- Antibacterial and Antifungal Effects : Similar compounds have demonstrated efficacy against various bacterial strains including Staphylococcus aureus and fungal pathogens such as Candida albicans. The presence of halogenated groups often correlates with increased antimicrobial activity .

| Compound | Activity Type | Target Organisms | IC50 (µM) |

|---|---|---|---|

| Compound A | Antibacterial | S. aureus | 10 |

| Compound B | Antifungal | C. albicans | 15 |

| This compound | Potential (predicted) | Various pathogens | TBD |

Toxicity and Safety Profile

While the biological activities are promising, it is crucial to consider the toxicity profile of such compounds:

Propiedades

IUPAC Name |

2-(3-butoxy-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BClO3/c1-6-7-8-19-14-10-12(9-13(18)11-14)17-20-15(2,3)16(4,5)21-17/h9-11H,6-8H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIURVWZANRFZEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)OCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675266 |

Source

|

| Record name | 2-(3-Butoxy-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218789-45-7 |

Source

|

| Record name | 2-(3-Butoxy-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.